3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(4-Nitrophenyl)-3-azaspiro[55]undecane-2,4-dione is a spiro compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes a cyclization reaction with a diketone to form the spiro compound. The reaction conditions often include the use of a solvent such as acetonitrile and a base like N,N-diisopropylethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cycloreversion: The spiro compound can undergo cycloreversion to form ketene intermediates, which can then react with nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloreversion: Heat or light to induce the reaction.
Major Products:
Reduction: 3-(4-Aminophenyl)-3-azaspiro[5.5]undecane-2,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloreversion: Ketene intermediates and subsequent products from nucleophilic addition.
Scientific Research Applications
3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving spiro compounds.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets through its nitro and spiro functional groups. The nitro group can participate in redox reactions, while the spiro structure can provide steric hindrance and specific binding interactions with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione: This compound has a similar spiro structure but includes fluorine atoms, which can alter its reactivity and applications.
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione:
Uniqueness: 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to its combination of a nitro group and a spiro junction involving a nitrogen atom. This combination provides distinct chemical reactivity and potential for diverse applications in various scientific fields .
Properties
CAS No. |
62550-83-8 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18N2O4/c19-14-10-16(8-2-1-3-9-16)11-15(20)17(14)12-4-6-13(7-5-12)18(21)22/h4-7H,1-3,8-11H2 |
InChI Key |
PHWIURHBBXCSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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